molecular formula C8H6ClNO2 B3053818 1-Chloro-3-isocyanato-2-methoxybenzene CAS No. 56309-55-8

1-Chloro-3-isocyanato-2-methoxybenzene

Cat. No.: B3053818
CAS No.: 56309-55-8
M. Wt: 183.59 g/mol
InChI Key: NBRZBJSIXZZWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Chloro-3-isocyanato-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-methoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine. The reaction proceeds under controlled conditions to yield the desired isocyanate compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Chloro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

Common reagents used in these reactions include bases like pyridine, nucleophiles like amines and alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-isocyanato-2-methoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins, through isocyanate chemistry.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isocyanato-2-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines, to form urea derivatives. This reaction proceeds through the formation of a carbamate intermediate, which then rearranges to form the final urea product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Chloro-3-isocyanato-2-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-3-isothiocyanato-2-methoxybenzene: This compound has an isothiocyanate group instead of an isocyanate group, which affects its reactivity and applications.

    1-Chloro-2-isocyanato-3-methoxybenzene: This compound has a different substitution pattern on the benzene ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and isocyanate groups, which provide distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-3-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRZBJSIXZZWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543166
Record name 1-Chloro-3-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56309-55-8
Record name 1-Chloro-3-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-isocyanato-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-isocyanato-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-isocyanato-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-isocyanato-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-isocyanato-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-isocyanato-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.